molecular formula C6H14ClNO4S B14028060 (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride

Cat. No.: B14028060
M. Wt: 231.70 g/mol
InChI Key: VZGWSSQBCLZQRJ-NSEZLWDYSA-N
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Description

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, an amino group, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride typically involves multiple steps, including the formation of the thiopyran ring and the introduction of the amino and hydroxyl groups. Common synthetic routes may involve the use of starting materials such as sugars or sugar derivatives, which undergo a series of chemical transformations including cyclization, reduction, and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its multifunctional nature makes it a versatile component in various industrial applications.

Mechanism of Action

The mechanism by which (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol
  • (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol sulfate

Uniqueness

The hydrochloride form of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol is unique due to its specific ionic form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications where these properties are critical.

Properties

Molecular Formula

C6H14ClNO4S

Molecular Weight

231.70 g/mol

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)thiane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO4S.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1

InChI Key

VZGWSSQBCLZQRJ-NSEZLWDYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(S1)O)N)O)O)O.Cl

Origin of Product

United States

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